[1-(Aminomethyl)cyclopropyl](oxan-3-yl)methanol
CAS No.:
Cat. No.: VC17647708
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19NO2 |
|---|---|
| Molecular Weight | 185.26 g/mol |
| IUPAC Name | [1-(aminomethyl)cyclopropyl]-(oxan-3-yl)methanol |
| Standard InChI | InChI=1S/C10H19NO2/c11-7-10(3-4-10)9(12)8-2-1-5-13-6-8/h8-9,12H,1-7,11H2 |
| Standard InChI Key | GCONCKLCEDNQIV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(COC1)C(C2(CC2)CN)O |
Introduction
[Introduction to 1-(Aminomethyl)cyclopropylmethanol](pplx://action/followup)
1-(Aminomethyl)cyclopropylmethanol, with the CAS number 1865064-08-9, is a complex organic compound featuring a cyclopropyl ring and an oxan (tetrahydrofuran) moiety. This compound is of interest in chemical research due to its unique structural features, which may contribute to various biological activities or applications in organic synthesis.
Synthesis
While specific synthesis methods for 1-(Aminomethyl)cyclopropylmethanol are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses starting from simple precursors like cyclopropane derivatives and tetrahydrofuran-based compounds.
Research Findings and Data
Given the limited availability of specific research findings on 1-(Aminomethyl)cyclopropylmethanol, the following table summarizes the known properties:
| Property | Description |
|---|---|
| CAS Number | 1865064-08-9 |
| Purity | ≥ 95% |
| Storage | Cool, dry place |
| Transportation | Not hazardous |
Future Research Directions
Future studies could focus on exploring the compound's reactivity, potential biological activities, and applications in organic synthesis. This might involve investigating its interactions with enzymes, its role in drug design, or its utility as a building block for more complex molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume